

Olgotrelvir's Cross-Resistance Profile: A Comparative Analysis with Other Key Antivirals

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

San Diego, CA – October 28, 2025 – A comprehensive analysis of available preclinical data on **olgotrelvir** (formerly STI-1558), a novel dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), reveals a promising cross-resistance profile, particularly against nirmatrelvir-resistant strains. This guide provides a detailed comparison of **olgotrelvir**'s performance with other leading antivirals, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Olgotrelvir, and its active form AC1115, demonstrates a unique dual mechanism of action that targets both a critical viral enzyme (Mpro) essential for replication and a host protease (CTSL) involved in viral entry. This two-pronged approach is designed to offer a higher barrier to resistance and broader efficacy against viral variants.

Comparative In Vitro Efficacy and Resistance

The in vitro inhibitory activity of **olgotrelvir**'s active metabolite, AC1115, has been evaluated against wild-type SARS-CoV-2 Mpro and key nirmatrelvir-resistant mutants. The data, summarized below, highlights **olgotrelvir**'s potency in the face of mutations that confer resistance to other protease inhibitors.



Target Enzyme/Virus	Antiviral	IC50 / EC50 (nM)*	Fold Change in Resistance	Reference
Wild-Type SARS-CoV-2 Mpro	AC1115 (Olgotrelvir)	2.7	-	[1]
Nirmatrelvir	1.8	-	[1]	
Mpro E166V Mutant	AC1115 (Olgotrelvir)	57.8	21.4	[1]
Nirmatrelvir	>10,000	>5,555	[1]	
Mpro E166V/L50F Double Mutant	AC1115 (Olgotrelvir)	18.6	6.9	[1]
Nirmatrelvir	>10,000	>5,555	[1]	
Human Cathepsin L	AC1115 (Olgotrelvir)	0.0274	-	

^{*}IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 (Effective Concentration 50%) values represent the concentration required for 50% reduction in viral replication in cell culture.

Cross-Resistance Profile with Other Antivirals

Direct comparative cross-resistance studies involving **olgotrelvir** and a broad spectrum of other antivirals are limited. However, based on their distinct mechanisms of action, the following conclusions can be drawn:

Nirmatrelvir: As a fellow Mpro inhibitor, the potential for cross-resistance exists. However, the
data clearly demonstrates that olgotrelvir maintains significant activity against the E166V
mutation that renders nirmatrelvir ineffective[1]. This suggests that olgotrelvir may be a
viable option for patients who have failed nirmatrelvir therapy due to this specific resistance
pathway.



- Ensitrelvir: Another Mpro inhibitor, ensitrelvir, has shown asymmetrical cross-resistance with nirmatrelvir[2][3][4]. While nirmatrelvir-resistant variants can show reduced susceptibility to ensitrelvir, the reverse is less pronounced. Given that **olgotrelvir** targets Mpro differently than nirmatrelvir at the E166 position, it is plausible that it may also retain activity against some ensitrelvir-resistant strains, although specific studies are needed to confirm this.
- Remdesivir and Molnupiravir: These antivirals are inhibitors of the viral RNA-dependent RNA polymerase (RdRp) and have different mechanisms of action and resistance profiles compared to protease inhibitors[5][6][7][8][9]. Therefore, cross-resistance between olgotrelvir and these agents is highly unlikely. Viruses that have developed resistance to remdesivir or molnupiravir are expected to remain fully susceptible to olgotrelvir.

Experimental Methodologies

The following are summaries of the key experimental protocols used to generate the in vitro efficacy data for **olgotrelvir**.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of AC1115 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The recombinant Mpro enzyme was incubated with varying concentrations of the inhibitor. The reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Human Cathepsin L Inhibition Assay

The inhibitory potency of AC1115 against human cathepsin L was assessed using a similar FRET-based assay. Recombinant human cathepsin L was pre-incubated with different concentrations of the inhibitor. The enzymatic reaction was started by adding a specific fluorogenic substrate for cathepsin L. The fluorescence signal, corresponding to substrate cleavage, was measured over time. IC50 values were determined from the resulting doseresponse curves.

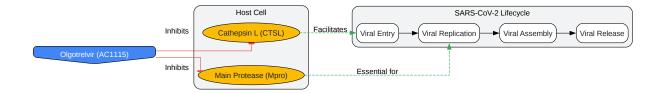
Antiviral Activity Assay (EC50 Determination)



The antiviral activity of **olgotrelvir** was evaluated in cell-based assays using SARS-CoV-2 infected cells (e.g., Vero E6). Cells were infected with the virus and simultaneously treated with a serial dilution of the compound. After a defined incubation period, the viral load was quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a cytopathic effect (CPE) reduction assay. The EC50 was calculated as the concentration of the drug that inhibited viral replication by 50%.

Visualizing Olgotrelvir's Mechanism and Workflow

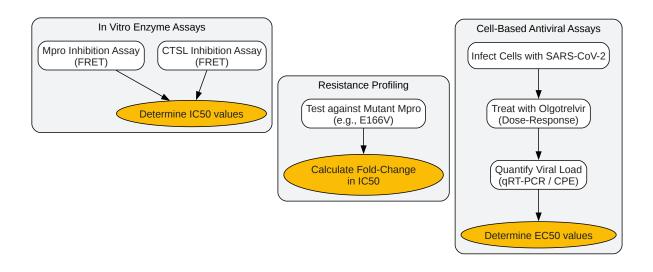
To better understand the processes involved in **olgotrelvir**'s action and evaluation, the following diagrams have been generated.



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Olgotrelvir's dual mechanism of action.





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Workflow for in vitro antiviral evaluation.

Conclusion

Olgotrelvir presents a promising profile as a next-generation oral antiviral for COVID-19. Its dual mechanism of action, targeting both viral Mpro and host CTSL, provides a strong rationale for its observed potency against nirmatrelvir-resistant SARS-CoV-2 mutants. The lack of a shared mechanism of action with polymerase inhibitors like remdesivir and molnupiravir suggests a low likelihood of cross-resistance with these agents. Further clinical studies are warranted to fully elucidate the cross-resistance profile of **olgotrelvir** and its potential role in the management of COVID-19, particularly in the context of emerging viral variants and resistance to existing therapies.



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- To cite this document: BenchChem. [Olgotrelvir's Cross-Resistance Profile: A Comparative Analysis with Other Key Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#cross-resistance-studies-with-olgotrelvir-and-other-antivirals]

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